

What is the chemical structure of Kushenol A?

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Compound of Interest

Compound Name: Kushenol A

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Kushenol A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol A, a prenylated flavonoid isolated from the roots of *Sophora flavescens*, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, biological functions, and mechanisms of action of **Kushenol A**. Detailed experimental protocols for key biological assays are provided, and its interaction with cellular signaling pathways is illustrated. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Kushenol A is a chiral flavanone characterized by a lavandulyl group attached to the A ring. Its systematic IUPAC name is (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one[1].

Chemical Identifiers:

- Molecular Formula: $C_{25}H_{28}O_5$ [1]
- Molecular Weight: 408.49 g/mol [2]

- CAS Number: 99217-63-7[1]
- Canonical SMILES: CC(=C)--INVALID-LINK--Cc1c(c2--INVALID-LINK--O)O
- InChI Key: OGBMVWVBHWHRGD-MWTRTKDXSA-N[2]

Structural Features: **Kushenol A** possesses a flavanone backbone with hydroxyl groups at positions 5 and 7 of the A ring and at the 2'-position of the B ring. A key feature is the presence of a C₁₀ lavandulyl side chain at the C-8 position. The stereochemistry at the C-2 position of the flavanone core is S, and at the chiral center of the lavandulyl group is R.

Physicochemical Properties:

- Appearance: Solid powder[2]
- Solubility: Soluble in DMSO[2]

Spectroscopic Data

While specific ¹H and ¹³C NMR spectra for **Kushenol A** are not readily available in the public domain, its structure has been elucidated and confirmed through spectroscopic methods, including comparison with literature data for related compounds[3]. For structurally similar compounds like Kushenol Z, detailed NMR data has been published, which can serve as a reference for the expected chemical shifts and coupling constants for **Kushenol A**[4].

Biological Activities and Quantitative Data

Kushenol A exhibits a range of biological activities, with notable inhibitory effects on enzymes and cancer cell proliferation.

Enzyme Inhibition

Kushenol A has been identified as a potent inhibitor of tyrosinase and a moderate inhibitor of α-glucosidase.

Enzyme	Inhibition Type	IC ₅₀	K _i	Reference
Tyrosinase	Non-competitive	1.1 µM	0.4 µM	[5]
α-Glucosidase	-	45 µM	6.8 µM	[5]

Anticancer Activity

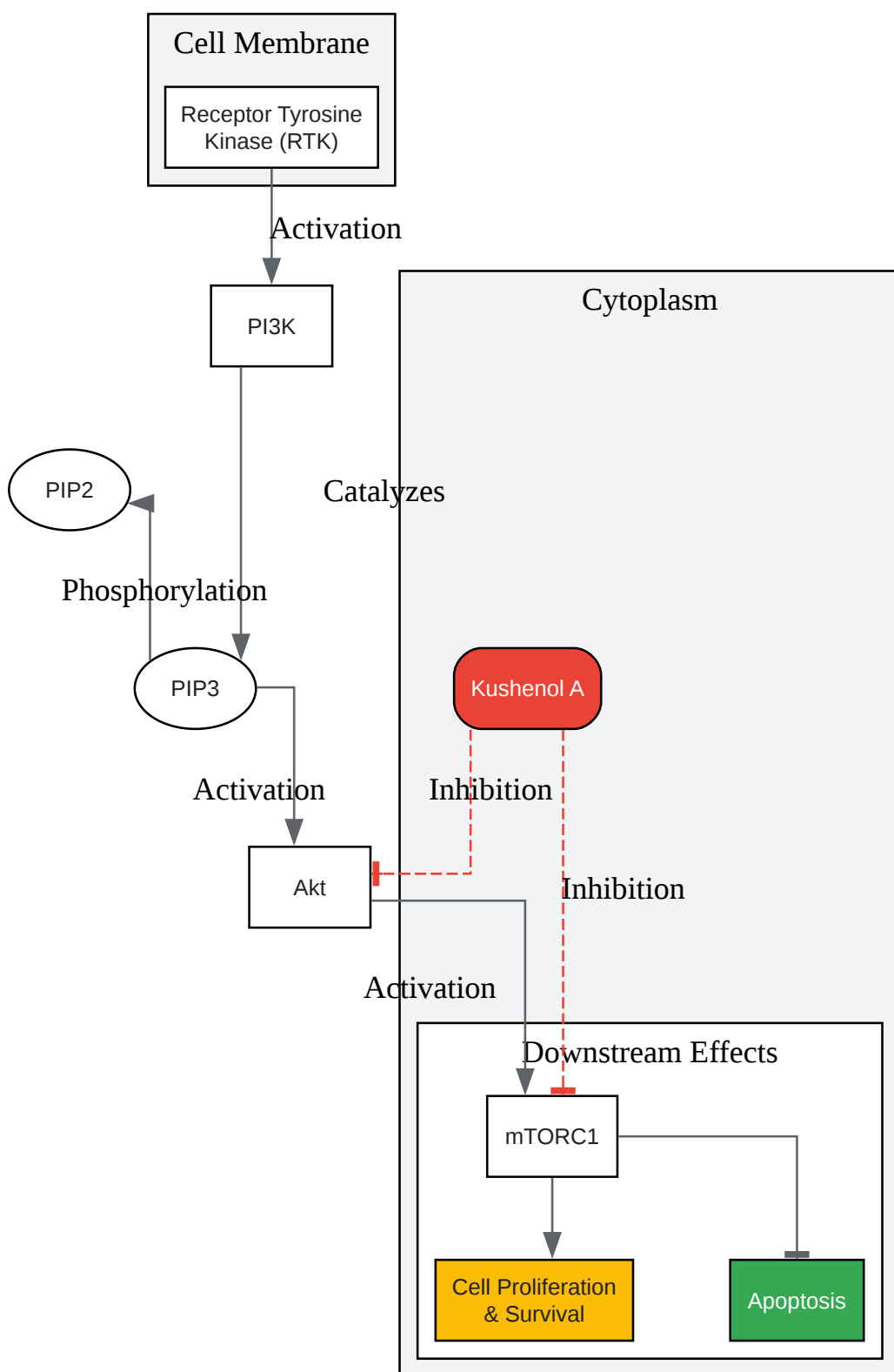
Kushenol A has demonstrated cytotoxic effects against various cancer cell lines, particularly breast cancer cells. It has been shown to suppress proliferation and induce apoptosis.

Cell Line	Cancer Type	IC ₅₀	Effect	Reference
BT474	Breast Cancer	Not specified	Reduced proliferation, induced G0/G1 arrest and apoptosis	[6]
MCF-7	Breast Cancer	Not specified	Reduced proliferation, induced G0/G1 arrest and apoptosis	[6]
MDA-MB-231	Breast Cancer	Not specified	Reduced proliferation, induced G0/G1 arrest and apoptosis	[6]

Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway

A key mechanism underlying the anticancer activity of **Kushenol A** is its ability to modulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Kushenol A has been shown to inhibit the phosphorylation of both Akt and mTOR, key downstream effectors in the PI3K signaling cascade. This inhibition leads to the downregulation of proliferative signals and the induction of apoptosis in cancer cells.



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Figure 1. Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of **Kushenol A**.

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is adapted from a standard mushroom tyrosinase assay.

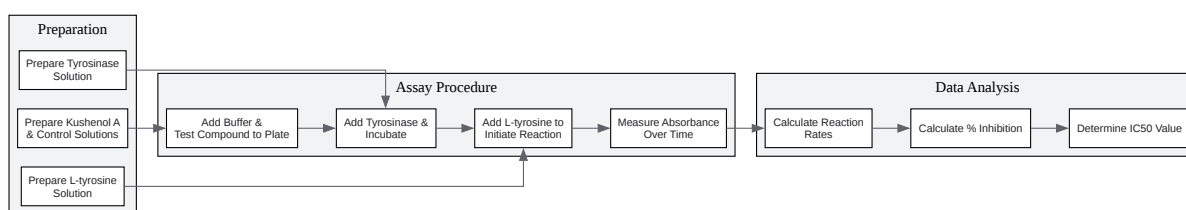
Materials:

- Mushroom tyrosinase (EC 1.14.18.1)
- L-tyrosine (substrate)
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- **Kushenol A** (test compound)
- Kojic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
- Prepare serial dilutions of **Kushenol A** and kojic acid in the appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer.
- In a 96-well plate, add 20 μ L of the test compound solution (or control) to each well.
- Add 140 μ L of phosphate buffer to each well.
- Add 20 μ L of the tyrosinase solution to each well and incubate at 37°C for 10 minutes.
- Initiate the reaction by adding 20 μ L of L-tyrosine solution to each well.

- Immediately measure the absorbance at 475-490 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes).
- Calculate the rate of reaction (change in absorbance per minute).
- The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
- The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of **Kushenol A**.



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Figure 2. Workflow for the tyrosinase inhibition assay.

α-Glucosidase Inhibition Assay

This protocol is a general method for assessing α-glucosidase inhibition by flavonoids[7][8][9].

Materials:

- α-Glucosidase from *Saccharomyces cerevisiae* (EC 3.2.1.20)
- p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
- Phosphate buffer (e.g., 100 mM, pH 6.8)

- **Kushenol A** (test compound)
- Acarbose (positive control)
- Sodium carbonate (Na_2CO_3) solution (to stop the reaction)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of α -glucosidase in phosphate buffer.
- Prepare serial dilutions of **Kushenol A** and acarbose in the appropriate solvent, followed by dilution in phosphate buffer.
- In a 96-well plate, add 50 μL of the test compound solution (or control) to each well.
- Add 100 μL of the α -glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.
- Initiate the reaction by adding 50 μL of pNPG solution to each well.
- Incubate the plate at 37°C for 20 minutes.
- Stop the reaction by adding 50 μL of Na_2CO_3 solution.
- Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
- The percentage of inhibition is calculated using the formula: $\% \text{ Inhibition} = [(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
- The IC_{50} value is determined from a plot of inhibition percentage against the concentration of **Kushenol A**.

Cell Viability Assay (MTT or CCK-8)

This protocol describes a general procedure to assess the cytotoxic effects of **Kushenol A** on cancer cells.

Materials:

- Cancer cell line of interest (e.g., MCF-7)
- Complete cell culture medium
- **Kushenol A**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
- DMSO
- 96-well cell culture plate
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **Kushenol A** in cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of **Kushenol A**. Include a vehicle control (medium with the same concentration of DMSO used to dissolve **Kushenol A**).
- Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
- For MTT assay:
 - Add 10 µL of MTT solution to each well and incubate for 4 hours.
 - Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

- Measure the absorbance at 570 nm.
- For CCK-8 assay:
 - Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours.
 - Measure the absorbance at 450 nm.
- Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100
- The IC₅₀ value is determined by plotting cell viability against the concentration of **Kushenol A**.

Conclusion and Future Directions

Kushenol A is a promising natural product with well-defined inhibitory activities against key enzymes and significant anticancer properties mediated through the PI3K/Akt/mTOR signaling pathway. The data and protocols presented in this guide provide a solid foundation for further research and development. Future studies should focus on elucidating the complete spectroscopic profile of **Kushenol A**, exploring its in vivo efficacy and safety, and investigating its potential synergistic effects with existing therapeutic agents. The multifaceted biological activities of **Kushenol A** make it a compelling candidate for the development of novel therapeutics for a range of diseases.

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